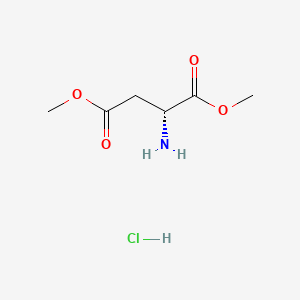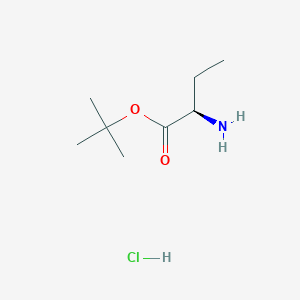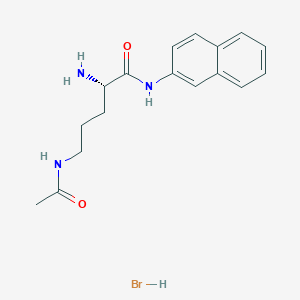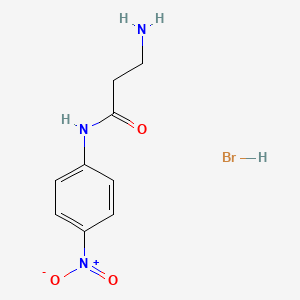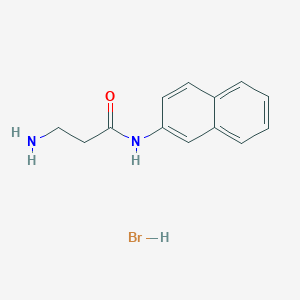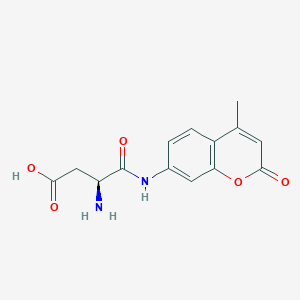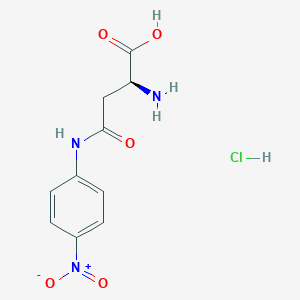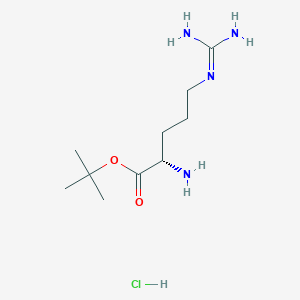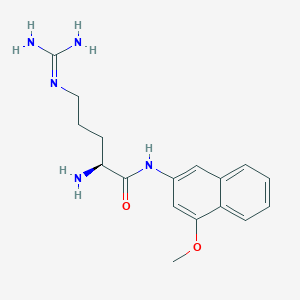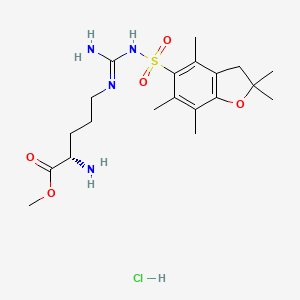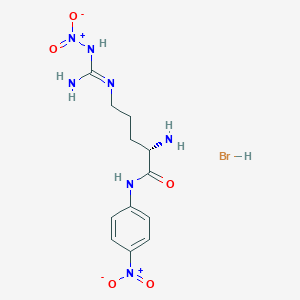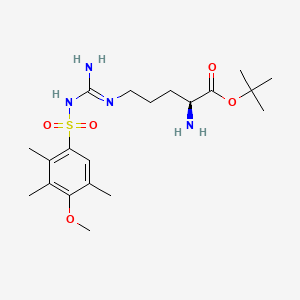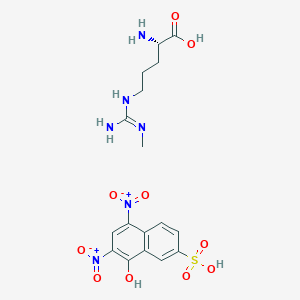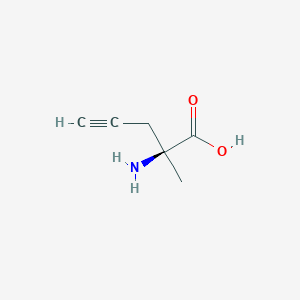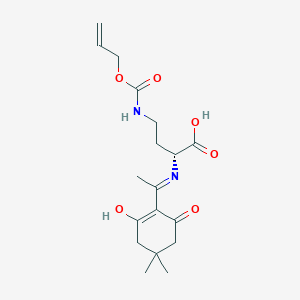
Dde-D-dab(alloc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dde-D-dab(alloc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that has been synthesized using solid-phase peptide synthesis techniques. This compound has shown promising results in various scientific studies, and its potential applications are being explored.
Wirkmechanismus
The mechanism of action of Dde-D-dab(alloc)-OH is not fully understood. However, it is believed that the compound binds to specific receptors on cancer cells, leading to the internalization of the compound. Once inside the cancer cell, the compound can release the drug payload, leading to cell death.
Biochemische Und Physiologische Effekte
Dde-D-dab(alloc)-OH has been shown to have low toxicity and high stability in vitro. It has also been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. The compound has been shown to have a high binding affinity for specific receptors on cancer cells, leading to the internalization of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Dde-D-dab(alloc)-OH is its potential for targeted drug delivery. The compound has shown a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on Dde-D-dab(alloc)-OH. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in imaging techniques to detect cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, Dde-D-dab(alloc)-OH is a synthetic peptide that has shown promising results in various scientific studies. Its potential applications in drug delivery, cancer therapy, and imaging techniques are being explored. The compound has a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, its complex synthesis process is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
Dde-D-dab(alloc)-OH is synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The Dde protecting group is used to protect the N-terminus of the peptide chain during the synthesis process. The Alloc protecting group is used to protect the side chain of the amino acid residue.
Wissenschaftliche Forschungsanwendungen
Dde-D-dab(alloc)-OH has been extensively studied for its potential applications in various scientific fields. It has shown promising results in drug delivery, cancer therapy, and imaging techniques. The compound has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. It has also been used in imaging techniques to detect cancer cells.
Eigenschaften
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSDGSZSUXSVKJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-D-dab(alloc)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

